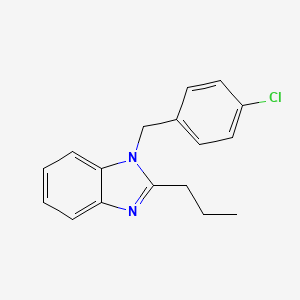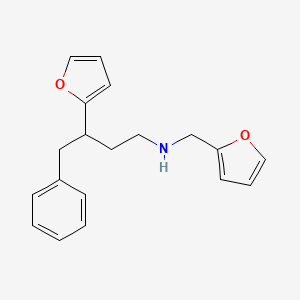
1-(4-chlorobenzyl)-2-propyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氯苄基)-2-丙基-1H-苯并咪唑是一种合成的有机化合物,属于苯并咪唑类。苯并咪唑以其多样的生物活性而闻名,包括抗菌、抗病毒和抗癌特性。该特定化合物在苯并咪唑核心上具有 4-氯苄基和丙基,这可能对其独特的化学和生物特性有所贡献。
准备方法
合成路线和反应条件: 1-(4-氯苄基)-2-丙基-1H-苯并咪唑可以通过多种方法合成。一种常见的方法涉及邻苯二胺与 4-氯苄基氯在碱的存在下缩合,然后用丙基卤代烷烃烷基化。反应通常在乙醇或二甲基甲酰胺 (DMF) 等有机溶剂中回流条件下进行。
工业生产方法: 1-(4-氯苄基)-2-丙基-1H-苯并咪唑的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产量和纯度。此外,还采用重结晶或柱色谱等纯化技术来获得最终产物。
化学反应分析
反应类型: 1-(4-氯苄基)-2-丙基-1H-苯并咪唑会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,形成相应的苯并咪唑衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 亲核取代反应可以在苄基位置发生,其中氯原子可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或醚中的氢化铝锂。
取代: 碱(如氢氧化钠)存在下的胺或硫醇等亲核试剂。
主要产物:
氧化: 具有氧化官能团的苯并咪唑衍生物。
还原: 还原的苯并咪唑衍生物。
取代: 具有各种官能团的取代苯并咪唑衍生物。
科学研究应用
1-(4-氯苄基)-2-丙基-1H-苯并咪唑有几个科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗病毒活性。
医学: 探索其抗癌特性和作为治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
1-(4-氯苄基)-2-丙基-1H-苯并咪唑的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会抑制某些酶或蛋白质的活性,从而导致细胞过程的破坏。例如,它可能会干扰 DNA 合成或蛋白质功能,从而导致抗菌或抗癌作用。
相似化合物的比较
1-(4-氯苄基)-2-丙基-1H-苯并咪唑可以与其他苯并咪唑衍生物进行比较,例如:
1-(4-氯苄基)-1H-苯并咪唑: 缺少丙基,这可能会影响其生物活性。
2-丙基-1H-苯并咪唑: 缺少 4-氯苄基,这可能会影响其化学性质。
1-(4-氟苄基)-2-丙基-1H-苯并咪唑: 结构类似,但氯原子被氟原子取代,可能改变其反应性和生物学效应。
1-(4-氯苄基)-2-丙基-1H-苯并咪唑中 4-氯苄基和丙基的独特组合使其具有独特的化学和生物特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C17H17ClN2 |
|---|---|
分子量 |
284.8 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-2-propylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2/c1-2-5-17-19-15-6-3-4-7-16(15)20(17)12-13-8-10-14(18)11-9-13/h3-4,6-11H,2,5,12H2,1H3 |
InChI 键 |
BMNMZXYSSIGUKL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049320.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11049322.png)

![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11049340.png)
![3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)

![4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11049358.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole](/img/structure/B11049367.png)
![2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide](/img/structure/B11049369.png)
![1-(2,4-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11049379.png)
![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049387.png)
